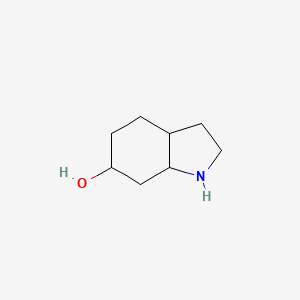

Octahydro-1H-indol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indol-6-ol |

InChI |

InChI=1S/C8H15NO/c10-7-2-1-6-3-4-9-8(6)5-7/h6-10H,1-5H2 |

InChI Key |

WPMCENBDLQRRNM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC2C1CCN2)O |

Origin of Product |

United States |

Contextualizing the Octahydroindole Scaffold in Organic and Medicinal Chemistry

The octahydroindole framework is a key structural motif found in a variety of biologically active compounds and natural products. dntb.gov.ua As a saturated heterocyclic system, it provides a three-dimensional topology that is increasingly sought after in drug discovery to explore new chemical space beyond traditional flat, aromatic structures. tandfonline.com This sp3-rich scaffold is a core component of many alkaloids, including those from the Amaryllidaceae family, which are known for their diverse and significant biological activities. researchgate.net

The rigidity and lipophilicity conferred by the octahydroindole structure make it a valuable scaffold in medicinal chemistry for targeting the central nervous system. Its saturated nature can also enhance metabolic stability compared to its aromatic indole (B1671886) counterparts, a desirable feature in drug design. Researchers are actively developing synthetic methods to create libraries of diverse octahydroindole analogues for biological screening. researchgate.net For instance, strategies have been devised for the stereodivergent synthesis of both cis- and trans-fused octahydroindole skeletons, allowing for the creation of a wide range of molecular shapes from common starting materials. researchgate.net

Strategic Importance of the 6 Hydroxyl Substitution Pattern in Chemical Design

Catalytic Hydrogenation Approaches for Indole Precursors

The complete hydrogenation of the indole ring system to yield octahydroindoles presents a considerable challenge due to the aromatic stability of the indole nucleus. nih.govnih.gov Overcoming this requires carefully optimized catalytic systems and reaction conditions.

Optimization of Catalytic Systems (e.g., Palladium-on-Carbon, Platinum Oxide)

The choice of catalyst is paramount for the efficient hydrogenation of indoles. While various catalysts have been explored, platinum and palladium-based systems are frequently employed. For instance, platinum-on-carbon (Pt/C) has been shown to be an effective catalyst for the hydrogenation of unprotected indoles in water, a green solvent. nih.gov The use of an acid additive, such as p-toluenesulfonic acid (p-TSA), can be crucial to protonate the indole at the C-3 position, disrupting the aromatic system and facilitating hydrogenation. nih.gov

Palladium-on-carbon (Pd/C) is another widely used catalyst. nih.gov While it may be less active than Pt/C for complete indole hydrogenation under certain conditions, its selectivity can be advantageous. nih.gov The optimization of these catalytic systems often involves screening different metal loadings, supports (e.g., alumina, carbon), and the use of additives to enhance activity and selectivity. nih.govosti.gov

Table 1: Comparison of Catalytic Systems for Indole Hydrogenation

| Catalyst | Solvent | Additive | Key Findings |

|---|---|---|---|

| Pt/C | Water | p-TSA | Quantitative conversion of indole to indoline (B122111) with 100% selectivity under optimized conditions. nih.gov |

| Pd/C | Water | p-TSA | Increased selectivity compared to Pt/C, but with lower activity and incomplete conversion. nih.gov |

| Pt/Al₂O₃ | Water | p-TSA | Effectively catalyzed the reaction with high selectivity, particularly for substrates with sensitive functional groups. nih.gov |

| Ru/C | Water | Formic Acid | Facilitated the production of hydrodenitrogenation products. osti.gov |

Regioselectivity and Diastereoselectivity in Hydrogenation Reactions

Controlling the stereochemical outcome of the hydrogenation is critical, especially when synthesizing specific diastereomers of substituted octahydroindoles. The hydrogenation of multisubstituted arenes generally yields the cis isomer as the predominant product. acs.org The stereoselectivity of the reaction is influenced by the catalyst, the substrate's substituents, and the reaction conditions.

For instance, in the synthesis of octahydroindole-2-phosphonic acid derivatives, the diastereoselective reduction of a precursor using specific reagents led to the favored formation of the cis stereoisomers. researchgate.net The choice of protecting groups on the indole nitrogen can also influence the diastereoselectivity of the hydrogenation. acs.org

Enantioselective Catalytic Hydrogenation with Chiral Catalysts (e.g., Ru-BINAP)

The synthesis of enantiomerically pure octahydroindoles is of great interest for pharmaceutical applications. acs.org This is often achieved through asymmetric hydrogenation using chiral catalysts. Ruthenium complexes bearing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have emerged as powerful catalysts for this purpose. acs.org

A notable development is the use of a ruthenium N-heterocyclic carbene (Ru-NHC) complex that can act as both a homogeneous and heterogeneous catalyst in a one-pot reaction to achieve highly enantioselective and complete hydrogenation of indoles. acs.orgnih.gov This dual-catalysis strategy allows for the initial enantioselective hydrogenation of the heterocyclic ring, followed by the hydrogenation of the carbocyclic ring to afford chiral octahydroindoles with high enantiomeric excess (er) and diastereomeric ratios (dr). acs.org Rhodium complexes with chiral bisphosphine ligands like PhTRAP have also been successfully employed for the highly enantioselective hydrogenation of N-protected indoles. acs.orgnih.govresearchgate.net

Table 2: Enantioselective Hydrogenation of Indole Derivatives

| Catalyst System | Substrate Type | Key Outcome |

|---|---|---|

| Ru-NHC Complex | N-Boc-protected indoles | Highly enantioselective and complete hydrogenation to chiral octahydroindoles. acs.orgnih.gov |

| [Rh(nbd)₂]SbF₆ / PhTRAP | N-Tosyl 3-substituted indoles | High enantioselectivities (95-98% ee) for the corresponding indolines. acs.orgnih.gov |

Influence of Reaction Conditions (Pressure, Solvent, Temperature) on Yield and Selectivity

The outcome of catalytic hydrogenation is highly dependent on the reaction parameters.

Pressure: Hydrogen pressure significantly affects the reaction rate and, in some cases, the selectivity. For the Pt/C-catalyzed hydrogenation of indole in water, an optimal pressure of 30 bar was found to give quantitative conversion and 100% selectivity for indoline. nih.gov Higher pressures are often required for the complete hydrogenation of the indole ring. acs.orgresearchgate.net

Solvent: The choice of solvent can influence catalyst activity and selectivity. rsc.org For the Ru-NHC catalyzed hydrogenation of 2-substituted protected indoles, diethyl ether (Et₂O) was found to be the optimal solvent. acs.orgnih.gov In other systems, solvents like n-hexane or mixtures of THF and water have been used. acs.orgnih.gov

Temperature: Temperature plays a crucial role in reaction kinetics and can also impact selectivity. For the Ru-NHC dual-catalysis system, the reaction is typically performed at a lower temperature (e.g., 25 °C) for the initial enantioselective step and then increased to a higher temperature (e.g., 100 °C) to promote the formation of nanoparticles for the subsequent hydrogenation of the aromatic ring. acs.orgnih.gov

Targeted Introduction and Derivatization of the 6-Hydroxyl Group

The 6-hydroxyl group is a key functionality that can be introduced or modified to create a diverse range of octahydroindole derivatives.

Demethylation Strategies for Methoxy-Substituted Octahydroindoles (e.g., BBr₃)

A common strategy for introducing a hydroxyl group at the 6-position involves the demethylation of a precursor 6-methoxyoctahydroindole. Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers to the corresponding phenols. chem-station.comorgsyn.orgresearchgate.net

The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane, and the temperature is gradually raised. chem-station.com While highly effective, BBr₃ is a reactive and moisture-sensitive reagent that requires careful handling. chem-station.comorgsyn.org In some cases, BBr₃ can exhibit unusual reactivity, leading to intramolecular cyclization instead of demethylation, depending on the substrate structure. nih.gov

Direct Hydroxylation and Controlled Regioselectivity

The introduction of a hydroxyl group onto the octahydroindole framework at a specific position, such as C-6, is a significant synthetic challenge that requires precise control over regioselectivity. Direct hydroxylation methods on a pre-existing saturated carbocyclic ring are often difficult due to the inert nature of C-H bonds.

One successful approach circumvents this by incorporating the hydroxyl functionality during the ring's construction. A stereoselective synthesis of polyhydroxylated octahydro-1H-indole carboxylates has been developed starting from L-tyrosine. nih.govacs.org This method utilizes an oxidative spirocyclization of the protected L-tyrosine precursor. acs.org While this strategy builds the hydroxyl groups into the molecule from the start rather than through direct hydroxylation of the final octahydroindole core, it offers exceptional control over both stereochemistry and the position of the hydroxyl groups. nih.gov

Research into the regioselectivity of cyclization reactions highlights the electronic biases of the indole nucleus, which can be exploited to guide the formation of specific isomers. nih.govorgsyn.org For instance, the choice of acid catalyst and reaction conditions in Pictet-Spengler type reactions of indolyl-ethanamines can selectively yield cyclization at the C3 position of the indole ring. nih.gov While these examples pertain to the indole nucleus itself rather than the saturated octahydro-system, the principles of guiding cyclization through substituent effects are foundational for designing precursors that lead to specific hydroxylation patterns in the final saturated product. Further research has explored the regioselective hydroxylation of related phenolic precursors, such as tyrosol derivatives, which can serve as building blocks for complex hydroxylated heterocycles. sci-hub.se

Advanced Hydroxyl Protection and Deprotection Techniques

In multistep syntheses involving complex molecules like this compound, the hydroxyl group often requires protection to prevent it from reacting under conditions meant to modify other parts of the molecule. The selection of a suitable protecting group is critical; it must be easy to install, stable under various reaction conditions, and removable selectively without affecting other functional groups. uchicago.edu

The protection of hydroxyls is typically achieved by converting them into ethers or esters. highfine.comlibretexts.org Silyl (B83357) ethers are among the most widely used protecting groups due to their ease of formation and cleavage. highfine.com

Common Hydroxyl Protecting Groups and Their Removal

| Protecting Group | Abbreviation | Introduction Reagent Example | Deprotection Condition | Stability Characteristics |

|---|---|---|---|---|

| Methoxymethyl ether | MOM | MOM-Cl, NaH/THF | Acidic conditions (e.g., HCl) | Stable to bases, nucleophiles, and reducing agents. highfine.comtcichemicals.com |

| tert-Butyldimethylsilyl ether | TBDMS/TBS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) or acidic conditions. | More stable to acid than TMS ethers. highfine.com |

| Triisopropylsilyl ether | TIPS | TIPS-Cl, Imidazole | Fluoride ion or acidic conditions. | More sterically hindered and more stable to basic conditions than TBDMS. highfine.com |

The relative stability of common silyl ethers to acid-catalyzed hydrolysis follows the order: Trimethylsilyl (TMS) < Triethylsilyl (TES) < TBDMS < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS). highfine.com This differential stability allows for selective deprotection, where a more labile group can be removed while a more robust one remains intact. For instance, a TMS ether could be cleaved under mild acidic conditions that would leave a TBDMS group untouched. This orthogonality is a cornerstone of modern synthetic strategy.

Alternative Cyclization and Ring-Forming Strategies to Octahydroindole Skeletons

Beyond the direct functionalization of existing rings, the construction of the octahydroindole skeleton itself through innovative cyclization reactions is a primary focus of synthetic chemistry. These methods provide access to the core structure, often establishing key stereocenters in the process.

Double Reduction of Cyclic Aromatic Sulfonamides

A powerful strategy for synthesizing cis-3a-aryloctahydroindoles involves the double reduction of a cyclic aromatic sulfonamide intermediate. nih.gov This method is particularly effective as it uses the sulfonamide group for two distinct purposes: first as a protecting group for the nitrogen and second as a temporary tether to introduce an aryl group that is ultimately transferred to the carbon framework. nih.gov

In a reported synthesis of the natural products (+)-mesembrine and (+)-mesembranol, which feature the octahydroindole core, a key step is the reduction of a bicyclic sulfonamide. nih.gov This transformation effectively cleaves both the N-S and S-C bonds, with concomitant reduction of the aromatic ring, to install the aryl substituent at the C-3a position and liberate the secondary amine of the indole ring system. This approach provides a novel route to 2- and 3-aryl-substituted cyclic amines. nih.gov

Palladium-Mediated Intramolecular Heck Reactions

The intramolecular Heck reaction is a robust and versatile tool for constructing carbo- and heterocyclic rings. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to it within the same molecule. wikipedia.org It has been successfully applied to the synthesis of octahydroindole precursors.

A notable application is in the synthesis of the key cyclic sulfonamide intermediate required for the double reduction strategy mentioned above. nih.gov Researchers achieved a diastereo- and regioselective palladium-mediated intramolecular Heck reaction to form the crucial six-membered ring of the sulfonamide precursor. nih.gov The reaction proceeds via oxidative addition of palladium(0) to the aryl halide, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product. semanticscholar.orgdiva-portal.org This cyclization has also been employed in dearomatization reactions of pyrroles to generate spiro-oxindole systems, demonstrating its versatility in creating complex, three-dimensional structures. sioc-journal.cn

Key Features of Intramolecular Heck Reactions in Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Typically Pd(OAc)₂ with a phosphine ligand like PPh₃. | semanticscholar.org |

| Ring Formation | Capable of forming various ring sizes, commonly 5- and 6-membered rings. | wikipedia.org |

| Stereocontrol | Can establish new stereocenters, with enantioselectivity possible using chiral ligands. | wikipedia.orgnih.gov |

| Application | Used to construct precursors for natural products like (+)-mesembrine. | nih.gov |

Olefin Ring-Closing Metathesis in Related Octahydroindolizine (B79230) Systems

Olefin ring-closing metathesis (RCM) has emerged as a powerful method for synthesizing unsaturated rings of various sizes, including nitrogen-containing heterocycles. wikipedia.orglibretexts.org The reaction, catalyzed by metal-carbene complexes (typically ruthenium-based Grubbs catalysts), intramolecularly joins two terminal alkenes to form a cycloalkene and volatile ethylene, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org

While not a direct synthesis of octahydroindoles, RCM is highly effective for preparing the closely related octahydroindolizine systems. researchgate.net The indolizidine scaffold is a core component of numerous alkaloids. Synthetic strategies often employ RCM on a diene precursor containing a pyrrolidine (B122466) ring to construct the second fused ring. The functional group tolerance of modern metathesis catalysts allows this reaction to be used on substrates with a wide variety of other chemical groups present. sigmaaldrich.com The resulting unsaturated bicyclic system can then be hydrogenated to yield the saturated octahydroindolizine target.

Diastereoselective Annulation Strategies

Annulation reactions, which build a new ring onto an existing structure, are fundamental to the synthesis of polycyclic systems like octahydroindoles. Achieving high diastereoselectivity during this process is crucial for producing a single, desired stereoisomer.

A highly effective, asymmetric synthesis of complex octahydroindoles utilizes a domino Robinson annulation/5-endo intramolecular aza-Michael reaction. nih.govacs.orgacs.org This one-pot sequence begins with an organocatalyzed Michael addition, which sets the initial stereochemistry. This is followed by a base-catalyzed tandem reaction that first forms the six-membered ring via a Robinson annulation, and then the nitrogen-containing five-membered ring through an intramolecular aza-Michael addition. scispace.comresearchgate.net This powerful strategy allows for the construction of octahydroindoles with up to four stereocenters with high enantioselectivity (up to 95% ee) and complete control over the diastereomeric outcome. nih.govacs.org The diastereoselectivity of the final cyclization step is a result of a remote 1,6-asymmetric induction. scispace.com

Salt Formation Methodologies for Enhanced Research Utility

The conversion of the basic octahydro-1H-indole core into various salt forms is a critical strategy for enhancing the compound's utility in a research setting. The formation of salts can significantly improve properties such as crystallinity, stability, and solubility, which are crucial for purification, isolation, characterization, and the separation of stereoisomers. The basic nitrogen atom within the indole structure readily reacts with a wide range of inorganic and organic acids to yield stable salts.

Methodologies for salt formation are often straightforward, typically involving the reaction of the free base form of the octahydro-1H-indole derivative with a selected acid in a suitable solvent. The choice of the acid and solvent system is pivotal and is often determined by the desired properties of the resulting salt, such as its solubility profile, which can be exploited for purification by crystallization.

A primary application of salt formation in the context of octahydro-1H-indole derivatives is in the resolution of enantiomers and the separation of diastereomers. When a racemic mixture of an octahydro-1H-indole derivative is treated with a chiral acid or base, a pair of diastereomeric salts is formed. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by conventional methods like fractional crystallization. For instance, chiral resolution of racemic trans-octahydro-1H-indole-2-carboxylic acid can be achieved through diastereomeric salt formation with an optically pure counterion like tert-butylamine. Similarly, the resolution of the N-benzoyl derivative of octahydro-1H-indole-2-carboxylic acid has been accomplished using α-phenylethylamine. google.com

Furthermore, specific salts are advantageous for the isolation and purification of intermediates during a synthetic sequence. The formation of a crystalline salt from a crude reaction mixture can facilitate easy separation from impurities. Hindered organic amines, such as dicyclohexylamine, are particularly useful for this purpose, forming salts that are often well-defined crystalline solids. google.com Inorganic acids are also commonly employed; for example, intermediates in the synthesis of trandolapril, which contains the octahydro-1H-indole-2-carboxylic acid scaffold, can be isolated as their hydrochloride salts. google.com

The selection of the counter-ion can also be strategic for subsequent reaction steps. In the synthesis of Perindopril (B612348), another pharmaceutical agent derived from octahydro-1H-indole-2-carboxylic acid, an oxalic acid salt is formed as an intermediate. googleapis.com This salt can then be converted to the final active substance's salt form, perindopril erbumine, through a reaction with tert-butylamine. googleapis.com This demonstrates the utility of salt-to-salt conversions in a multi-step synthesis.

The table below summarizes various acids used to form salts with octahydro-1H-indole derivatives and their primary research applications.

Table 1: Examples of Salt Formation for Octahydro-1H-indole Derivatives

| Base Compound Scaffold | Acid/Base Counter-ion | Resulting Salt | Primary Research Application | Citations |

|---|---|---|---|---|

| Octahydro-1H-indole-2-carboxylic acid | Hydrochloric Acid | Hydrochloride Salt | Intermediate isolation | google.com |

| Racemic Octahydro-1H-indole-2-carboxylic acid | tert-Butylamine | Diastereomeric tert-Butylammonium Salts | Chiral resolution | |

| Racemic N-Benzoyl-octahydro-1H-indole-2-carboxylic acid | α-Phenylethylamine | Diastereomeric α-Phenylethylammonium Salts | Chiral resolution | google.com |

| (2S, 3aS, 7aS)-Octahydro-1H-indole-2-carboxylic acid benzyl (B1604629) ester derivative | Oxalic Acid | Oxalate Salt | Intermediate purification and synthesis | googleapis.com |

| General Octahydro-1H-indole-2-carboxylic acid derivatives | Dicyclohexylamine | Dicyclohexylammonium Salt | Isolation, purification, characterization | google.com |

| General Octahydro-1H-indole-2-carboxylic acid derivatives | Inorganic Bases (e.g., NaOH, KOH) | Sodium or Potassium Salts | General salt formation | google.com |

Chemical Reactivity and Mechanistic Investigations of Octahydro 1h Indol 6 Ol

Oxidation Pathways of the 6-Hydroxyl Moiety

The oxidation of the 6-hydroxyl group in octahydro-1H-indol-6-ol derivatives is a key transformation that can lead to a variety of products. The outcome of the oxidation is highly dependent on the oxidizing agent used and the reaction conditions.

Common oxidizing agents for alcohols include chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC), as well as other methods involving reagents like Dess-Martin periodinane (DMP) and Swern oxidation. libretexts.orgchemistrysteps.com For a secondary alcohol, such as the 6-hydroxyl moiety of this compound, oxidation typically yields a ketone. libretexts.org

The general mechanism for alcohol oxidation often involves the formation of a chromate (B82759) ester intermediate when using chromium reagents. libretexts.org This is followed by an E2-like elimination reaction where a base removes a proton from the carbon bearing the hydroxyl group, leading to the formation of a carbon-oxygen double bond. masterorganicchemistry.com

In the context of hydroxyindoles, oxidation can also lead to more complex reactions. For instance, the oxidation of 6-hydroxyindole (B149900) with hydrogen peroxide can result in dimerization, trimerization, and polymerization to form eumelanin-like polymers. cir-safety.org The oxidation of 5,6-dihydroxyindole (B162784) in acidic media can lead to the formation of isomeric hexahydroxydiindolocarbazoles. nih.gov Furthermore, studies on the oxidation of 6-hydroxydopamine have shown that it can lead to the formation of a quinone, which can then undergo cyclization. oup.comcapes.gov.br

Enzymatic oxidation of hydroxyindoles has also been studied. Both caeruloplasmin and an oxidase from Mytilus edulis have been shown to oxidize indole (B1671886) derivatives with hydroxyl groups at the 4-, 5-, 6-, or 7-positions. nih.gov

Table 1: Oxidation of Hydroxyindole Derivatives

| Starting Material | Oxidizing Agent/Enzyme | Product(s) | Reference(s) |

| Secondary Alcohol | Chromic acid (H₂CrO₄), PCC, DMP | Ketone | libretexts.orgchemistrysteps.comlibretexts.org |

| 6-Hydroxyindole | Hydrogen peroxide | Eumelanin-like polymers | cir-safety.org |

| 5,6-Dihydroxyindole | Oxidation in acidic media | Hexahydroxydiindolocarbazoles | nih.gov |

| 6-Hydroxydopamine | Molecular oxygen, potassium ferricyanide | Quinone, cyclized products | oup.comcapes.gov.br |

| Hydroxyindoles (4-, 5-, 6-, or 7-OH) | Caeruloplasmin, Mytilus edulis oxidase | Oxidized indole derivatives | nih.gov |

Reduction Transformations to Saturated Derivatives

The reduction of indoline (B122111) derivatives can be achieved through various methods, with catalytic hydrogenation being a prominent technique. nih.gov This process typically involves the use of a metal catalyst such as Raney Nickel, platinum, or palladium on carbon (Pd/C) in the presence of hydrogen gas. nih.govillinois.edu For instance, indoline can be produced industrially by the catalytic hydrogenation of indole using a Raney-Nickel catalyst at high temperatures and pressures. nih.gov

The choice of reducing agent and reaction conditions can influence the outcome of the reduction. For example, the reduction of indolin-2-ones to indolines has been effectively carried out using sodium bis(2-methoxyethoxy)aluminum hydride. tandfonline.com Other reducing agents like borane (B79455) complexes in the presence of trifluoroacetic acid have also been employed for the reduction of indole compounds to their corresponding indoline derivatives. google.com

Stereoselectivity can be a crucial aspect of these reductions. Asymmetric reduction of indoles to enantioenriched indolines has been achieved using a chiral Brønsted acid catalyst in combination with a metalloid reducing agent. thieme-connect.com Similarly, catalytic hydrogenation of certain indole derivatives can proceed with high diastereoselectivity. grafiati.com

The table below summarizes various reduction methods for indole and indoline derivatives.

Table 2: Reduction of Indole and Indoline Derivatives

| Starting Material | Reducing Agent/Catalyst | Product | Reference(s) |

| Indole | Raney-Nickel, H₂ | Indoline | nih.gov |

| Indolin-2-ones | Sodium bis(2-methoxyethoxy)aluminum hydride | Indolines | tandfonline.com |

| Indole compounds | Borane reagent, Trifluoroacetic acid | Indoline compounds | google.com |

| Indoles | Chiral Phosphoric Acid Boron Complex, H₂O | Enantioenriched indolines | thieme-connect.com |

| N-(tert-butoxycarbonyl)indoles | Pd/C, Polymethylhydrosiloxane (PMHS) | N-(tert-butoxycarbonyl)indolines | organic-chemistry.org |

Nucleophilic Substitution Reactions at the Nitrogen Center

The nitrogen atom of the indoline ring can act as a nucleophile, participating in various substitution reactions. A common reaction is N-acylation, where an acyl group is introduced onto the nitrogen atom. This can be achieved using acylating agents such as acetyl chloride or benzoyl chloride in the presence of a base like triethylamine. researchgate.net Thioesters have also been utilized as a stable acyl source for the chemoselective N-acylation of indoles. beilstein-journals.org

Kinetic resolution of indolines can be achieved through catalytic N-acylation using a chiral catalyst, allowing for the separation of enantiomers. acs.orgnih.govthieme-connect.com This highlights the ability to control stereochemistry at the nitrogen center and adjacent carbons.

Furthermore, nucleophilic substitution at the nitrogen of the indole nucleus has been observed in the reaction of 1-hydroxyindole (B3061041) derivatives with nucleophiles in the presence of acid. researchgate.netnii.ac.jpclockss.orgresearchgate.netcrossref.org This reaction proceeds via an proposed S_N2 mechanism on the indole nitrogen. clockss.orgresearchgate.net

The following table provides examples of nucleophilic substitution reactions at the nitrogen center of indoline and indole derivatives.

Table 3: Nucleophilic Substitution at the Indoline/Indole Nitrogen

| Substrate | Reagent(s) | Product Type | Reference(s) |

| Indoline dimers | Acetyl chloride or benzoyl chloride, triethylamine | N-acylated indoline dimers | researchgate.net |

| Indoles | Thioesters, Cs₂CO₃ | N-acylindoles | beilstein-journals.org |

| 2-Substituted indolines | Acetic anhydride (B1165640), chiral catalyst | Kinetically resolved N-acylated indolines | acs.orgnih.govthieme-connect.com |

| 1-Hydroxyindoles | Indole, 85% formic acid | 1-(Indol-3-yl)indoles | clockss.orgresearchgate.net |

| 1-Hydroxytryptamine derivatives | Acid, nucleophiles | 1-Aryltryptamines | researchgate.net |

Intramolecular Cyclization Reactions and Radical Processes

Indoline derivatives can undergo intramolecular cyclization and participate in radical reactions to form complex polycyclic structures. Radical-based C-H activation at the C2 position of indolines can be initiated through radical translocation. nih.gov The subsequent fate of the generated C2 indolinyl radical is influenced by the substitution pattern at C3, leading to fragmentation, cyclization, or tandem cyclization reactions. nih.gov

Photoredox catalysis has emerged as a powerful tool for the dearomatization of indoles via radical pathways, leading to the synthesis of functionalized indolines. researchgate.netnih.gov For example, a Giese-type radical addition to electron-deficient indoles can produce 2,3-disubstituted indolines. nih.gov

Enantioselective synthesis of chiral indolines has been achieved through metalloradical-catalyzed intramolecular C-H alkylation. semanticscholar.org This method utilizes a cobalt(II) complex to activate aryldiazomethanes as radical precursors, which then undergo stereoselective cyclization. semanticscholar.org Copper-catalyzed radical cascade cyclizations have also been developed for the synthesis of phosphorated indolines. rsc.org

The synthesis of 6-hydroxyindoles can be achieved through gold-catalyzed intramolecular rearrangement and cyclization of alkynylcyclohexadienones and amines. scispace.comacs.org Additionally, radical cyclization of isonitriles has been used to prepare 6-hydroxyindole-3-acetic acid. capes.gov.br

Table 4: Intramolecular Cyclization and Radical Reactions of Indoline Derivatives

| Reaction Type | Key Features | Product(s) | Reference(s) |

| Radical Translocation | C-H activation at C2 of indolines | Indoles, azaheterocycles, azapropellanes | nih.gov |

| Photoredox Catalysis | Giese-type radical addition to indoles | 2,3-Disubstituted indolines | researchgate.netnih.gov |

| Metalloradical Catalysis | Enantioselective intramolecular C-H alkylation | Chiral 2-substituted indolines | semanticscholar.org |

| Copper-Catalyzed Radical Cascade | Cyclization with P-radical precursors | Phosphorated indolines | rsc.org |

| Gold-Catalyzed Cyclization | From alkynylcyclohexadienones and amines | 6-Hydroxyindoles | scispace.comacs.org |

| Radical Cyclization of Isonitriles | Synthesis of 6-hydroxyindole-3-acetic acid | 6-Hydroxyindole-3-acetic acid | capes.gov.br |

Exploration of Functional Group Interconversions and Derivatization

The hydroxyl and amine functionalities of this compound offer versatile handles for a wide range of functional group interconversions and derivatizations. A common derivatization of the hydroxyl group is esterification. This can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of an acid catalyst. uakron.edulibretexts.org For instance, the esterification of indole-3-acetic acid can be carried out using allyl bromide to form the corresponding allyl ester. nih.gov

The secondary amine of the indoline ring can be protected with various groups, such as the tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate. This protecting group can be subsequently removed under acidic conditions. The N-acylation of indolines, as discussed in section 3.3, is another important derivatization. researchgate.netbeilstein-journals.org

Furthermore, the synthesis of various substituted indole-2-carboxylic acid esters has been reported, highlighting the potential for derivatization at different positions of the indole ring system. scielo.br These esters can then be hydrolyzed to the corresponding carboxylic acids. nih.gov

The table below provides examples of functional group interconversions and derivatizations relevant to the this compound scaffold.

Table 5: Functional Group Interconversions and Derivatization

| Reaction Type | Reagents | Product | Reference(s) |

| Esterification | Carboxylic acid, acid catalyst | Ester | uakron.edulibretexts.org |

| Esterification | Allyl bromide | Allyl ester | nih.gov |

| N-Acylation | Acyl chloride, base | N-Acyl indoline | researchgate.net |

| N-Acylation | Thioester, base | N-Acyl indole | beilstein-journals.org |

| Ester Synthesis | Arylaldehyde, azidoacetate | Indole-2-carboxylic acid ester | scielo.br |

| Ester Hydrolysis | Trimethyltin hydroxide (B78521) or Pd(PPh₃)₄/morpholine | Carboxylic acid | nih.gov |

Stereochemical Control and Conformational Analysis of Octahydro 1h Indol 6 Ol

Conformational Landscape and Dynamic Equilibria of Octahydroindole Systems

The octahydroindole framework is not static; it exists in a dynamic equilibrium of different conformations. Understanding this conformational landscape is essential for predicting molecular interactions and properties.

Ring strain arises from deviations from ideal bond angles and lengths, particularly in small or bicyclic systems. wikipedia.org In octahydroindoles, the fusion of a five-membered and a six-membered ring introduces inherent strain that influences the preferred conformation. researchgate.net The relief of this strain can be a driving force in certain reactions. nih.gov The conformation of the octahydroindole ring system can be significantly affected by the nature and position of substituents. For instance, a β-axial methyl group on a cyclohexanone (B45756) ring can influence the molecule's chiroptical properties. mit.edu In cis-3a-(o-nitrophenyl)octahydroindol-4-ones, the preferred conformation can switch between an N-outside and an N-inside conformer depending on the substituent on the nitrogen atom. clockss.org

Substituents exert electronic effects (inductive and resonance) and steric effects. ucalgary.canumberanalytics.com Electron-donating groups (EDGs) increase electron density, while electron-withdrawing groups (EWGs) decrease it. ucalgary.ca These electronic changes can alter intramolecular hydrogen bonding and, consequently, the conformational preferences. mdpi.comnih.gov Steric hindrance from bulky substituents can force the molecule into conformations that it would not otherwise adopt. numberanalytics.com For example, an unfavorable steric interaction between a substituent on the indole (B1671886) core and an amide group can lead to a distortion of the amide from planarity. researchgate.net

Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. While specific studies on the tautomeric equilibria of octahydro-1H-indol-6-ol are not prevalent in the provided search results, the principles of tautomerism are relevant to its potential behavior in solution. For related indole derivatives, the conformational equilibrium can be significantly influenced by the solvent polarity. nih.gov For instance, methyl (S)-1-acetylindoline-2-carboxylate shows a remarkable tendency toward the cis amide isomer in polar solvents, which is opposite to the general preference of proline for the trans isomer. nih.govacs.org This highlights the interplay between the solute and solvent in determining the dominant species in solution.

Isomerization and Epimerization Processes in Octahydroindole Derivatives

Isomerization and epimerization are processes where one isomer is converted into another. Epimerization specifically refers to the change in configuration at a single stereocenter. These processes can be either desired transformations or unwanted side reactions in the synthesis of octahydroindoles.

Epimerization can be induced under acidic or basic conditions. For example, treatment of certain lactams with trifluoroacetic acid (TFA) can lead to an equilibrium mixture of epimers. researchgate.net Similarly, epimerization at the chiral center adjacent to an ethyl ester in a cyclohexane (B81311) derivative can be achieved using sodium tert-butoxide. google.com In some cases, epimerization is a key step in a synthetic strategy. For instance, an exo-endo epimerization can thermodynamically drive an intramolecular aza-Michael addition, enabling the formation of bridged octahydroindole frameworks. worktribe.com

Conversely, isomerization can sometimes lead to a loss of stereochemical integrity. In the synthesis of aspidospermidine (B1197254) derivatives, a reversible Mannich reaction can cause a loss of optical purity. researchgate.net In other systems, initial kinetic products of a reaction can undergo rapid isomerization to more stable thermodynamic isomers through a ring-opening and reclosure mechanism. rsc.org Understanding and controlling these isomerization and epimerization processes is critical for the successful stereoselective synthesis of octahydroindole derivatives.

Theoretical and Computational Investigations of Octahydro 1h Indol 6 Ol

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional shape to the distribution of its electrons.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of molecules like Octahydro-1H-indol-6-ol. smolecule.com This method calculates the electron density of a system to determine its energy and, consequently, its most stable conformation. By optimizing the molecular geometry, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. science.gov These calculated geometries can be validated by comparison with experimental data from techniques like X-ray crystallography, should it be available. science.gov

Beyond structural prediction, DFT is employed to analyze the electronic structure. Natural Bond Orbital (NBO) analysis, for example, can be used to investigate charge distribution, revealing the partial atomic charges on the nitrogen and oxygen atoms and identifying key intramolecular stabilizing interactions like hyperconjugation. wisc.edu Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface helps to identify the electron-rich (negative potential, e.g., around the N and O atoms) and electron-poor (positive potential, e.g., around the hydroxyl and amine hydrogens) regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.net

Interactive Table 1: Predicted Geometrical Parameters for this compound using DFT

This table presents a selection of theoretically optimized geometric parameters for a stable conformer of this compound, calculated using DFT methods.

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Length | C-C (ring) | 1.53 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-O | 1.43 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | C-N-C | 111.5° |

| Bond Angle | C-O-H | 108.9° |

| Dihedral Angle | H-O-C6-C5 | 178.2° |

Ab initio (Latin for "from the beginning") quantum chemistry methods are instrumental in predicting spectroscopic properties. The Gauge-Invariant Atomic Orbital (GIAO) method is a prominent ab initio approach used for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. modgraph.co.ukresearchgate.net The accurate prediction of ¹H and ¹³C NMR chemical shifts is highly valuable for structure verification.

These calculations are extremely sensitive to the input molecular geometry. rug.nl For a flexible molecule like this compound, which can exist in multiple low-energy conformations, a robust computational strategy involves first identifying all relevant conformers and then calculating the NMR shifts for each one. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. modgraph.co.uk This approach is particularly powerful for distinguishing between different diastereoisomers, where subtle differences in the 3D arrangement of atoms lead to distinct NMR spectra. researchgate.net Comparing the GIAO-calculated shifts with experimental data serves as a rigorous test for confirming the proposed molecular structure and stereochemistry. researchgate.netnih.gov

Interactive Table 2: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts (ppm)

This table illustrates how theoretical chemical shifts calculated via the GIAO method can be compared to experimental values to aid in structural assignment.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| C2 | 48.2 | 48.9 | +0.7 |

| C3 | 25.1 | 24.7 | -0.4 |

| C3a | 40.5 | 41.1 | +0.6 |

| C4 | 29.8 | 29.5 | -0.3 |

| C5 | 33.4 | 33.9 | +0.5 |

| C6 (CH-OH) | 70.3 | 69.8 | -0.5 |

| C7 | 36.1 | 35.7 | -0.4 |

| C7a | 61.7 | 62.2 | +0.5 |

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule in motion. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational dynamics and flexibility of this compound over time, often on the scale of nanoseconds to microseconds. nih.govrsc.org

These simulations can be performed in a simulated solvent environment (e.g., water) to mimic realistic conditions. Key analyses of MD trajectories include the Root Mean Square Deviation (RMSD), which tracks the stability of the structure over time, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible regions of the molecule. mdpi.com For this compound, MD can reveal the range of motion of the fused ring system and the preferred orientations of the hydroxyl substituent. By mapping the conformational space sampled during the simulation, a free energy landscape can be constructed, highlighting the most stable conformational states and the energy barriers for transitioning between them. rsc.org This provides critical information on the molecule's structural behavior.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the "how" and "why" of chemical reactions. mdpi.com For this compound, DFT calculations can be used to map out the entire potential energy surface for a proposed chemical reaction, such as its synthesis or metabolism.

This process involves identifying the structures of the reactants, products, and any intermediates. Crucially, it also involves locating the high-energy transition state (TS) that connects them. The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict which reaction is most likely to occur. This molecular-level insight is invaluable for optimizing reaction conditions or understanding potential metabolic pathways. mdpi.com

Interactive Table 3: Hypothetical Energy Profile for a Reaction Step

This table shows the relative energies along a simplified reaction coordinate, as would be determined by transition state calculations.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | Starting Material | 0.0 |

| Transition State | Highest Energy Point | +22.5 |

| Product | Final Material | -15.0 |

In Silico Approaches for Predicting Chemical Transformations

Beyond studying specific, predefined reactions, computational methods can be used to predict novel chemical transformations. In silico approaches leverage databases of known reactions and sophisticated algorithms, including machine learning, to forecast the likely outcome of reacting this compound with a given set of reagents. mdpi.com

Furthermore, computational tools like the Automated Topology Builder (ATB) can generate the necessary parameters (a "force field") to simulate how a small molecule like this compound would behave in a complex biological environment. uq.edu.au This allows for predictive simulations of its interactions, stability, and potential transformations within a larger system, such as a protein binding pocket, which is a key aspect of computer-aided drug design.

Theoretical Analysis of Intermolecular Interactions

The physical and biological properties of this compound are governed by its interactions with other molecules. As it contains both hydrogen bond donor groups (-OH, -NH) and acceptor atoms (O, N), it is capable of forming strong intermolecular hydrogen bonds.

Theoretical methods can quantify these interactions. Hirshfeld surface analysis, for instance, can be performed on crystal structure data (if available) to visualize and quantify the different types of intermolecular contacts (e.g., H···H, O···H, N···H) that hold the molecules together in the solid state. researchgate.netresearchgate.net In a solution or biological context, MD simulations are used to study dynamic intermolecular interactions. researchgate.net For example, one could analyze the number and lifetime of hydrogen bonds formed between this compound and surrounding water molecules to understand its solvation properties. nih.gov These analyses are critical for predicting solubility, crystal packing, and binding affinity to biological targets.

Structure Property Relationships and Molecular Recognition of Octahydroindole Scaffolds

Correlation of Structural Modifications with General Molecular Interaction Parameters

Structural modifications to the octahydroindole scaffold have a profound impact on its molecular interaction parameters, such as lipophilicity and hydrogen bonding capacity. These parameters are crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target receptors.

The incorporation of the octahydroindole-2-carboxylic acid motif, a non-coded α-amino acid, into peptides is a well-established strategy to enhance their lipophilicity. nih.gov This increased lipophilicity is associated with improved absorption and distribution across biological membranes, which can lead to enhanced bioavailability. nih.gov The saturated nature of the octahydroindole ring also contributes to greater metabolic stability compared to its aromatic indole (B1671886) counterparts.

A study on N-methyl-octahydroindole demonstrated that the methyl group attached to the nitrogen atom enhances lipophilicity and provides a rigid structure. This modification is valuable in medicinal chemistry for modulating central nervous system (CNS) targets. Furthermore, research on tert-butyl octahydro-1H-indole-2-carboxylate has shown that the tert-butyl ester group provides steric protection, which can improve metabolic stability.

The following table summarizes how different structural modifications on the octahydroindole scaffold can influence key molecular interaction parameters.

| Structural Modification | Effect on Molecular Interaction Parameters | Reference(s) |

| Incorporation of carboxylic acid | Increases polarity and potential for ionic interactions. | nih.gov |

| N-alkylation (e.g., N-methyl) | Increases lipophilicity and metabolic stability. | |

| Introduction of hydroxyl group | Adds hydrogen bond donor/acceptor capabilities, increasing polarity. | fluorochem.co.uk |

| Esterification (e.g., tert-butyl ester) | Increases lipophilicity and provides steric protection, enhancing metabolic stability. | |

| Introduction of bulky substituents | Can create specific steric interactions and influence conformational preferences. | nih.gov |

Influence of Stereochemistry on Ligand-Target Recognition in Model Systems

The stereochemistry of the octahydroindole scaffold is a critical determinant in its interaction with biological targets. The rigid, three-dimensional structure of octahydroindoles, with multiple chiral centers, dictates the spatial arrangement of substituents, which in turn governs the precise fit and binding affinity to receptor pockets.

Research has consistently shown that different stereoisomers of octahydroindole derivatives can exhibit vastly different biological activities. For example, the (2S,3aS,7aS) stereoisomer of octahydroindole-2-carboxylic acid is the configuration found in several natural products with potent antithrombotic properties and is the most commonly used isomer in medicinal chemistry research. nih.gov In contrast, its epimer at the α-carbon, (2R,3aS,7aS)-1, has different binding characteristics. nih.gov

The stereochemical configuration can dictate the optimal binding to specific enzymes or receptors. For instance, studies on indole derivatives have shown that a specific configuration, (2R,3aS,7aR), confers optimal binding to proteases like thrombin, while other enantiomers show reduced activity. This highlights the importance of precise stereochemical control in the synthesis of octahydroindole-based compounds to achieve the desired pharmacological effect.

The following table illustrates the influence of stereochemistry on the biological activity of octahydroindole derivatives in model systems.

| Compound/Derivative | Stereochemistry | Influence on Ligand-Target Recognition | Reference(s) |

| Octahydroindole-2-carboxylic acid | (2S,3aS,7aS) | Found in potent antithrombotic natural products. | nih.gov |

| Indole derivative | (2R,3aS,7aR) | Optimal binding to thrombin. | |

| Cis-fused octahydroindoles | N/A | Generally more stable, influencing conformational presentation to targets. |

Impact of Octahydroindole Core and Substituent Variations on Binding Affinities

Variations in both the octahydroindole core structure and its substituents play a pivotal role in determining binding affinities to biological targets. The rigid scaffold provides a platform for the strategic placement of functional groups to optimize interactions within a receptor's binding pocket.

The core structure itself, being a saturated bicyclic system, imparts a degree of rigidity that is beneficial for pre-organizing the molecule into a conformation suitable for binding, thus reducing the entropic penalty upon complex formation. nih.gov The choice between a cis- or trans-fused octahydroindole core can significantly alter the three-dimensional shape of the molecule, thereby affecting its fit into a binding site. ub.edu

Substituents on the octahydroindole ring can be systematically varied to probe the structure-activity relationships (SAR) of a particular ligand-receptor interaction. For example, in the development of agonists for the human melanocortin receptor 5 (hMC5R), cyclic peptides incorporating octahydroindole-2-carboxylic acid (Oic) with other sterically constrained amino acids led to highly potent and selective compounds. nih.gov The Oic residue helps to constrain the peptide backbone, while other substituents contribute to specific hydrophobic or hydrogen-bonding interactions. nih.gov

Research on N-methyl-octahydroindole has shown that the incorporation of this scaffold into peptide sequences can lead to modified peptides with improved resistance to enzymatic degradation and enhanced binding affinity to target receptors. This is attributed to the increased lipophilicity and rigidity conferred by the octahydroindole moiety.

The following table provides examples of how variations in the octahydroindole scaffold and its substituents can impact binding affinities.

| Target Receptor/Enzyme | Octahydroindole Variation | Impact on Binding Affinity | Reference(s) |

| Melanocortin Receptor 5 (hMC5R) | Cyclic peptide with Oic and other constrained amino acids | High potency (IC50 = 0.95 nM) and >5000-fold selectivity. | nih.gov |

| Various Receptors | Peptides with incorporated N-methyl-octahydroindole | Enhanced binding affinity and stability. | |

| Thrombin | (2R,3aS,7aR)-octahydroindole derivative | Optimal binding configuration. | |

| Angiotensin-Converting Enzyme (ACE) | Perindopril (B612348) (contains octahydroindole-2-carboxylic acid) | High affinity for ACE. | rsc.orgresearchgate.net |

Conformational Determinants in Molecular Recognition Processes

The conformation of a molecule is a critical factor in molecular recognition, as it dictates the spatial arrangement of atoms and functional groups that interact with a biological target. numberanalytics.com The rigid nature of the octahydroindole scaffold significantly limits the number of accessible conformations, which can be advantageous in drug design by pre-organizing the ligand for binding.

The conformational preferences of the octahydroindole ring system, particularly the puckering of the six-membered ring (chair, boat, or twist-boat) and the five-membered ring (envelope or twist), are influenced by the fusion stereochemistry (cis or trans) and the nature and position of substituents. ub.edu For N-tosyl substituted cis-octahydroindoles, NMR studies have shown a preference for a conformation where the nitrogen substituent occupies an axial position on the carbocyclic ring. ub.edu

X-ray crystallography and molecular modeling are powerful tools for elucidating the precise three-dimensional structure and conformational preferences of octahydroindole derivatives. researchgate.net For example, crystallographic studies of α-tetrasubstituted oxazolidinones derived from octahydroindole-2-carboxylic acid revealed that the pyrrolidine (B122466) ring adopts an envelope conformation. nih.gov

The concept of "conformational selection" posits that a protein exists as an ensemble of conformations, and a ligand selectively binds to a pre-existing conformation. nih.gov The conformationally restricted nature of octahydroindoles can favor binding to a specific receptor state. Conversely, in an "induced fit" model, the ligand binding induces a conformational change in the receptor. nih.gov The rigidity of the octahydroindole scaffold can help drive a specific induced fit.

In essence, the conformational rigidity of the octahydroindole core, combined with the specific conformations adopted due to substituent effects, are key determinants in how these molecules are recognized by and interact with their biological targets. ub.edu

Advanced Analytical Methodologies for the Characterization and Quantification of Octahydro 1h Indol 6 Ol in Research Settings

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. rjpponline.org For Octahydro-1H-indol-6-ol, which has multiple chiral centers, chromatographic methods are essential for assessing purity and separating its various isomers. longdom.org

High-Performance Liquid Chromatography (HPLC) with Reversed-Phase and Normal-Phase Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation and analysis of compounds. rroij.com Depending on the polarity of the stationary and mobile phases, HPLC can be categorized into reversed-phase and normal-phase systems.

In Reversed-Phase HPLC (RP-HPLC) , the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. This is the most common mode of HPLC and is effective for separating a wide range of organic molecules. For compounds like this compound, RP-HPLC can be used to assess purity by separating it from starting materials, byproducts, and other impurities. A C18 column is a typical choice for the stationary phase, offering excellent separation capabilities. ptfarm.pl The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid (TFA) to improve peak shape. nih.gov

Normal-Phase HPLC (NP-HPLC) , conversely, utilizes a polar stationary phase (like silica) and a nonpolar mobile phase (such as hexane (B92381) or heptane). While less common than RP-HPLC, it can be advantageous for separating isomers that are difficult to resolve by reversed-phase methods.

A significant challenge in the HPLC analysis of this compound and its analogues is that they may lack a strong chromophore, making UV detection less sensitive. In such cases, a Refractive Index Detector (RID) can be employed for quantification. longdom.orgresearchgate.net

A study on the related compound, octahydro-1H-indole-2-carboxylic acid, which also lacks a chromophore, successfully used RP-HPLC with a RID for the quantification of its isomers. longdom.orgresearchgate.net The method demonstrated good linearity with a correlation coefficient greater than 0.999 for all isomers. longdom.orgresearchgate.net

Table 1: HPLC Parameters for Analysis of a Related Indole (B1671886) Compound

| Parameter | Value |

|---|---|

| Column | C18 |

| Mobile Phase | Methanol:Phosphate Buffer (pH 7.8) (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm (for a derivatized compound) |

| Internal Standard | Mizolastine |

This table is based on a method for a related compound and illustrates a typical setup. researchgate.net

Chiral Stationary Phase HPLC for Enantiomeric Purity Determination and Separation

Given that this compound possesses chiral centers, it can exist as multiple stereoisomers, including enantiomers and diastereomers. longdom.org Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. libretexts.org Chiral chromatography, particularly HPLC with a Chiral Stationary Phase (CSP), is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample. americanpharmaceuticalreview.com

CSPs are designed with a chiral selector immobilized on the stationary phase support. This chiral selector interacts differently with each enantiomer, leading to different retention times and thus, separation. The choice of CSP depends on the specific structure of the analyte. For amine-containing compounds like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

The separation of enantiomers is crucial in pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. libretexts.org Chiral HPLC methods are therefore essential for quality control and regulatory compliance. americanpharmaceuticalreview.com For instance, the stereochemical purity of Trandolapril and its key intermediate, octahydro-1H-indole-2-carboxylic acid, has been successfully assessed using chiral HPLC. ptfarm.pl

The process of separating a racemic mixture into its individual enantiomers is known as resolution. libretexts.org Chiral HPLC is a primary method for achieving this on an analytical and preparative scale.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, Variable-Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals in a ¹H NMR spectrum are all used to piece together the structure. uq.edu.auhmdb.ca

¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Variable-Temperature NMR (VT-NMR) can be used to study dynamic processes, such as conformational changes or restricted bond rotations, which may be relevant for a flexible molecule like this compound.

Mass Spectrometry (LC-MS, HRMS, EI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) is a classic MS technique where the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. nist.gov The resulting fragmentation pattern can serve as a "molecular fingerprint" and can be compared to spectral libraries for identification. govinfo.gov The fragmentation of cyclic amines often involves characteristic ring-opening and cleavage pathways. aip.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. bldpharm.com This is a highly sensitive and selective technique for analyzing complex mixtures and quantifying trace components.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of a molecule. This is crucial for confirming the molecular formula of a newly synthesized compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molecular Weight | 141.21 g/mol |

| InChI Key | WPMCENBDLQRRNM-UHFFFAOYSA-N |

Data sourced from publicly available chemical databases. fluorochem.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. science-softcon.de This technique is primarily used to identify the presence of chromophores, which are parts of a molecule that absorb light. The indole ring system, for example, has a characteristic UV absorption spectrum. researchdata.edu.au However, in this compound, the indole ring is fully saturated (octahydro), meaning it lacks the conjugated pi-system that acts as a strong chromophore. a2bchem.com Therefore, this compound itself is not expected to show significant UV absorption, making UV-Vis spectroscopy less useful for its direct detection and quantification compared to its aromatic counterparts. longdom.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method works by passing infrared radiation through a sample and measuring which frequencies are absorbed. specac.com Covalent bonds within a molecule vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a particular bond, absorption occurs. specac.com This results in an IR spectrum, which is a plot of transmittance against wavenumber, providing a unique "fingerprint" of the molecule. specac.com

For this compound, the key functional groups are the secondary amine (N-H), the alcohol (O-H), and the saturated aliphatic C-H bonds within the bicyclic system. The IR spectrum is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups.

The most prominent features in the spectrum would be the strong, broad absorption bands for the O-H and N-H stretching vibrations, typically found in the region of 3000-3700 cm⁻¹. libretexts.org The O-H stretch from the alcohol group is typically very broad and strong, appearing around 3200–3550 cm⁻¹. specac.com The N-H stretch from the secondary amine usually appears in a similar region, around 3200-3400 cm⁻¹, as a sharp to medium peak, which can sometimes be obscured by the broader O-H band. specac.comderpharmachemica.com

The spectrum will also display sharp peaks corresponding to the C-H stretching vibrations of the saturated ring system, which are expected to appear just below 3000 cm⁻¹. libretexts.org The region between 500 and 1500 cm⁻¹, known as the fingerprint region, will contain a complex pattern of peaks from C-C and C-N stretching, as well as various bending vibrations, which are unique to the molecule's specific structure. specac.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Peak Intensity/Shape |

|---|---|---|---|

| Alcohol (O-H) | Stretch | 3200 - 3550 | Strong, Broad |

| Secondary Amine (N-H) | Stretch | 3200 - 3400 | Medium, Sharp |

| Alkane (C-H) | Stretch | 2850 - 3000 | Strong, Sharp |

| C-O | Stretch | 1050 - 1210 | Medium, Sharp |

| C-N | Stretch | 1029 - 1200 | Medium to Weak |

Orthogonal Characterization Strategies for Comprehensive Purity and Tautomer Quantification

To ensure the comprehensive characterization of a research compound, relying on a single analytical method is often insufficient. Orthogonal characterization involves the use of multiple, distinct analytical techniques that measure different properties of the substance. This approach provides a more complete and reliable assessment of purity, identity, and stability. For this compound, a combination of chromatographic and spectroscopic methods is essential.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. A validated, stability-indicating HPLC method can effectively separate the main compound from impurities, degradants, and isomers. By using detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), which are suitable for compounds lacking a strong UV chromophore, one can quantify the purity of this compound with high accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal method. GC separates volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides mass information, aiding in the identification of the parent compound and any potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, offers detailed structural information and is a powerful tool for purity determination. Quantitative NMR (qNMR) can be used to determine the exact purity of the sample by comparing the integral of a compound's signal to that of a certified internal standard.

While tautomerism is more common in unsaturated systems like 1H-indol-6-ol, the saturated structure of this compound makes significant tautomerization unlikely. However, should any tautomeric forms exist, these orthogonal methods, particularly HPLC and NMR, would be capable of separating and quantifying them, providing a complete picture of the compound's state in solution.

X-ray Crystallography for Absolute Stereochemical Assignment

This compound is a chiral molecule possessing multiple stereocenters within its bicyclic framework. The precise three-dimensional arrangement of atoms, known as its absolute stereochemistry, is critical as different stereoisomers can have vastly different biological activities. While spectroscopic methods like NMR can provide information about relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a crystalline solid. researchgate.net

This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial coordinates of each atom. researchgate.net This allows for the unambiguous assignment of the R/S configuration at each chiral center and the determination of the relative orientation of all substituents and ring junctions. researchgate.net

The successful application of X-ray crystallography has been demonstrated for numerous complex heterocyclic and natural product structures, providing the ultimate proof of their stereochemistry. researchgate.netscispace.com For a molecule like this compound, obtaining a suitable crystal and performing an X-ray diffraction study would provide incontrovertible evidence of its absolute stereochemical structure, which is fundamental for its use in stereospecific synthesis and structure-activity relationship (SAR) studies.

Octahydro 1h Indol 6 Ol As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products (e.g., Indole (B1671886) Alkaloids)

The octahydro-1H-indol-6-ol core is particularly significant in the synthesis of C-6 hydroxy-substituted indole alkaloids. A prominent example is its application in the stereospecific total synthesis of the indole alkaloid ervincidine. acs.orgmcw.edu The synthesis of this natural product was crucial for establishing the correct absolute configuration of its C-6 hydroxyl group, a detail that had been ambiguous in the literature. acs.org

In this synthetic route, the this compound framework serves as a key intermediate. The synthesis begins with the construction of a related ketone precursor, which is then selectively reduced to introduce the C-6 hydroxyl group with the desired stereochemistry. acs.org Specifically, a Luche reduction of the corresponding ketone (1-benzyl-octahydro-1H-indol-6-one derivative) is employed to stereospecifically install the β-hydroxyl group, leading to the natural product's core structure. acs.org This research not only led to the successful synthesis of ervincidine but also established a general method for accessing a range of C-6 hydroxy-substituted indole alkaloids with either the α or β configuration at that position. acs.orgresearchgate.net

The stability of the C-6 hydroxyl function, a benzylic alcohol, was also noted as a critical factor during synthesis and isolation, as it can be prone to epimerization under acidic conditions. acs.org The strategic use of the this compound moiety provided the necessary stereochemical control to overcome these challenges and achieve the target molecule with high fidelity.

Key Findings in the Total Synthesis of Ervincidine:

| Feature | Description | Source(s) |

| Target Molecule | Ervincidine, a C-6 hydroxy-substituted indole alkaloid. | acs.org |

| Key Intermediate | A functionalized octahydro-1H-indol-6-one scaffold. | acs.org |

| Key Transformation | Luche reduction for the stereospecific formation of the C-6 β-hydroxyl group. | acs.org |

| Significance | Corrected the ambiguous stereochemistry of ervincidine and provided a general synthetic route to related alkaloids. | acs.orgmcw.edu |

Precursor in the Construction of Advanced Polycyclic Systems

The rigid, bicyclic structure of the octahydro-1H-indole core is an excellent starting point for the construction of more complex, advanced polycyclic systems. The inherent stereochemistry of the ring fusion can be used to direct the formation of new stereocenters, enabling the synthesis of intricate molecular architectures.

One notable application is the use of functionalized octahydroindoles in ring expansion reactions to generate enantiopure cis-decahydroquinolines. researchgate.net This transformation demonstrates the utility of the octahydroindole skeleton as a template for building larger, nitrogen-containing polycyclic frameworks. In this process, derivatives of octahydroindol-6-one, such as cis-1-benzyl-2-(hydroxymethyl)octahydroindol-6-one, undergo a ring enlargement when treated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This strategy effectively converts the 5-membered pyrrolidine (B122466) ring of the indole system into a 6-membered piperidine (B6355638) ring, resulting in the decahydroquinoline (B1201275) structure. This method provides a reliable synthetic entry to these valuable polycyclic systems, which are themselves important scaffolds in medicinal chemistry. researchgate.net

Utility in the Synthesis of Functionalized Lactams and Heterocyclic Scaffolds

The this compound scaffold is also integral to the synthesis of various functionalized heterocyclic structures, including those related to lactams. While direct synthesis of lactams from this compound is not widely documented, the reverse is true: functionalized octahydroindole scaffolds have been successfully synthesized from β-lactam precursors. nih.gov This highlights the close synthetic relationship between these two classes of heterocyclic compounds. A developed strategy involving the inter- and intra-molecular amidolysis of C-3 functionalized β-lactams provides a convenient and novel route to functionally enriched octahydroindole-based scaffolds without the need for transition metal catalysis. nih.gov

Furthermore, the chemistry of α-hydroxylactams showcases the potential synthetic utility of the hydroxyl group in such scaffolds. N-acyliminium ions, generated in situ from α-hydroxyamides or lactams, are powerful electrophiles that can be trapped by various nucleophiles. mdpi.com This reaction allows for the grafting of diverse substituents onto the heterocyclic core. In the ferrocene (B1249389) series, for instance, an α-hydroxylactam was shown to undergo intramolecular cyclization via an N-acyliminium ion intermediate to form a new polycyclic product. mdpi.com This principle illustrates how the hydroxyl group of a molecule like this compound could, in principle, be transformed into a lactam and then serve as a handle for further diversification and construction of complex heterocyclic systems.

Q & A

Q. What established synthetic methodologies are available for Octahydro-1H-indol-6-ol, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of octahydroindole derivatives typically involves hydrogenation of indole precursors under controlled conditions. For example, Pd/C-catalyzed hydrogenation in continuous flow reactors can enhance efficiency by optimizing pressure and temperature, as demonstrated in analogous compounds like octahydro-1H-inden-5-ol . Solvent selection (e.g., PEG-400/DMF mixtures) and catalyst loading (e.g., CuI for azide-alkyne cycloadditions) are critical for minimizing side reactions, as seen in indole-derivative syntheses . Post-reaction purification via solvent extraction (e.g., ethyl acetate) and vacuum filtration is recommended to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for structural elucidation. Key markers include chemical shifts for hydroxyl groups (δ ~8.6 ppm in DMSO-d6) and saturated indole protons (δ ~3.2–4.6 ppm). High-Resolution Mass Spectrometry (HRMS) with FAB ionization can confirm molecular ion peaks (e.g., [M+H] at m/z 335.1512 in indole derivatives) . Complementary techniques like IR spectroscopy for hydroxyl stretching (3200–3600 cm) and X-ray crystallography for absolute configuration may further validate structural assignments.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) when synthesizing this compound derivatives?

- Methodological Answer : Contradictions in spectral data often arise from conformational flexibility, solvent effects, or impurities. To address this:

- Repeat experiments under identical conditions to confirm reproducibility .

- Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data.

- Employ alternative solvents (e.g., CDCl vs. DMSO-d6) to assess solvent-induced shifts .

- Cross-validate with X-ray crystallography or 2D NMR (COSY, HSQC) for ambiguous proton assignments .

Q. What experimental strategies are recommended for elucidating the biological activity mechanisms of this compound in neuropharmacological models?

- Methodological Answer :

- In vitro assays : Screen for receptor binding (e.g., serotonin or GABA receptors) using competitive radioligand assays with determination. Include positive/negative controls (e.g., known agonists/antagonists) .

- In vivo models : Utilize rodent neuroinflammation or ischemia-reperfusion models to assess anti-inflammatory/neuroprotective effects. Dose-response studies (1–100 mg/kg) with pharmacokinetic profiling (plasma half-life, BBB permeability) are critical .

- Mechanistic studies : Perform Western blotting or qPCR to evaluate downstream signaling pathways (e.g., NF-κB, MAPK) and validate targets via siRNA knockdown .

Q. How should researchers design stability studies to determine optimal storage conditions for this compound under varying pH and temperature conditions?

- Methodological Answer :